2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid

Description

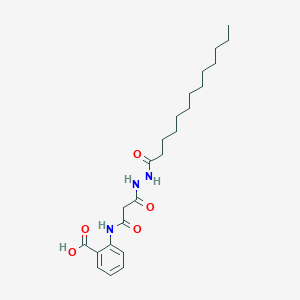

This compound is a benzoic acid derivative featuring a propanamido backbone substituted with a tridecanoylhydrazinyl group at the 3-oxo position. Its structure combines a long aliphatic chain (tridecanoyl, C13) with a hydrazine-linked propanamide moiety, conferring unique physicochemical and biological properties.

Properties

IUPAC Name |

2-[[3-oxo-3-(2-tridecanoylhydrazinyl)propanoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O5/c1-2-3-4-5-6-7-8-9-10-11-16-20(27)25-26-22(29)17-21(28)24-19-15-13-12-14-18(19)23(30)31/h12-15H,2-11,16-17H2,1H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNBOFCFGYTDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid typically involves multiple steps:

Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of tridecanoic acid with hydrazine to form the tridecanoylhydrazine intermediate.

Coupling Reaction: This intermediate is then coupled with 3-oxo-propanoic acid under controlled conditions to form the hydrazinyl-propanamido intermediate.

Final Coupling with Benzoic Acid: The final step involves the coupling of the hydrazinyl-propanamido intermediate with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Hydrazine derivatives with reduced functional groups.

Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

2-(3-(4-Hydroxyphenyl)Propanamido)Benzoic Acid (Dihydroavenanthramide D; CAS 697235-49-7)

Structural Differences :

- The hydroxyphenyl group replaces the tridecanoylhydrazinyl moiety, reducing hydrophobicity.

- Molecular formula: C16H15NO4 (vs. C24H35N3O4 for the target compound).

Physicochemical Properties :

(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)Propanamido)Benzoic Acid Methyl Ester

Structural Differences :

- Phthalimide (dioxoisoindolinyl) group replaces the hydrazinyl chain.

- Methyl esterification of the benzoic acid enhances lipophilicity.

Physicochemical Properties :

- Increased steric hindrance from the phthalimide group may reduce reactivity compared to the hydrazinyl analog.

- Methyl esterification improves membrane permeability but requires hydrolysis for bioactivity.

Trifluoromethyl-Substituted Propanamide Derivatives (EP 4 374 877 A2)

Structural Differences :

Physicochemical Properties :

- Trifluoromethyl groups enhance metabolic stability via electron-withdrawing effects.

4-[(2S)-3-(4-Hydroxyphenyl)-2-(Phenylformamido)Propanamido]Benzoic Acid

Structural Differences :

- Phenylformamido and hydroxyphenyl substituents on the propanamide chain.

Metabolic Relevance :

- Serves as a metabolite of 4-aminobenzoic acid, highlighting how substituents influence metabolic pathways .

Research Implications

- Hydrazinyl vs.

- Pharmacokinetics : The long aliphatic chain may prolong half-life but complicate formulation.

- Reactivity : The hydrazine moiety could participate in cyclization or oxidation reactions, unlike the stable hydroxyphenyl group .

Biological Activity

2-(3-Oxo-3-(2-tridecanoylhydrazinyl)propanamido)benzoic acid is a compound with potential biological activities that have garnered research interest. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C_{18}H_{30}N_{2}O_{3}

- Molecular Weight : 318.45 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that the compound may interact with key biological pathways, particularly those involved in protein degradation and cellular stress responses. It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and regulating apoptosis.

Study 1: Proteostasis Network Modulation

A study conducted on derivatives of benzoic acid, including compounds similar to this compound, demonstrated significant activation of cathepsins B and L in human foreskin fibroblasts. The results indicated that these compounds could serve as modulators of the proteostasis network, showing potential as anti-aging agents .

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|

| Compound 1 | 467.3 ± 3.9 | Not reported |

| Compound 2 | Not reported | Not reported |

| Compound 3 | Highest among tested | Highest among tested |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar benzoic acid derivatives found that certain compounds exhibited inhibitory effects against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The derivatives showed IC50 values ranging from 7 to 40 μM, indicating their potential as anti-TB agents .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that at concentrations used for biological activity assessment (1-10 μg/mL), there was no significant cytotoxicity observed in various cell lines, including Hep-G2 and A2058 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.